![molecular formula C8H11N3 B1530669 (6-Cyclopropylpyrimidin-4-yl)methanamine CAS No. 1495860-21-3](/img/structure/B1530669.png)
(6-Cyclopropylpyrimidin-4-yl)methanamine
Overview
Description
“(6-Cyclopropylpyrimidin-4-yl)methanamine” is a chemical compound with the CAS Number: 1495860-21-3 . It has a molecular weight of 149.2 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “(6-cyclopropylpyrimidin-4-yl)methanamine” and its InChI Code is "1S/C8H11N3/c9-4-7-3-8(6-1-2-6)11-5-10-7/h3,5-6H,1-2,4,9H2" .Physical And Chemical Properties Analysis
The compound “(6-Cyclopropylpyrimidin-4-yl)methanamine” has a molecular weight of 149.2 . It is in liquid form .Scientific Research Applications
Antiviral and Antiretroviral Activity
- A study on the synthesis and antiviral activity of methylenecyclopropane analogues of nucleosides revealed compounds with potent activity against human and murine cytomegalovirus (HCMV and MCMV), showcasing the potential of cyclopropyl-containing pyrimidines in antiviral drug development (Zhou et al., 2004).
- Another research effort focused on acyclic nucleoside phosphonate analogues, identifying several 5-substituted 2,4-diaminopyrimidine derivatives with marked inhibitory effects on retrovirus replication, indicating their potential in HIV therapy (Hocková et al., 2003).
Bone Formation Rate Increase
- Research identifying small molecule leads for the treatment of bone disorders highlighted a compound targeting the Wnt beta-catenin signaling pathway, demonstrating dose-dependent increases in trabecular bone formation in ovariectomized rats following oral administration, suggesting applications in bone health and osteoporosis treatment (Pelletier et al., 2009).
Anticancer Activity
- A study on palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including cyprodinil, a fungicide, demonstrated significant anticancer activity against various human cancerous cell lines, suggesting the potential of these complexes in cancer therapy (Mbugua et al., 2020).
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other pyrimidine derivatives .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biological processes, including DNA synthesis and repair, signal transduction, and cellular metabolism
Pharmacokinetics
As a small molecule with a molecular weight of 149.2 , it is expected to have good bioavailability.
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may exert effects on cellular proliferation, differentiation, and survival . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
(6-cyclopropylpyrimidin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-4-7-3-8(6-1-2-6)11-5-10-7/h3,5-6H,1-2,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDRBRFINPFIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.